molecular formula C20H20N2O3 B2653591 N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-35-2

N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2653591
CAS No.: 868223-35-2
M. Wt: 336.391
InChI Key: KYOQHMNDZAPWJM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic acetamide derivative characterized by a substituted isoquinoline core. The molecule features a 2,5-dimethylphenyl group attached via an acetamide linker to a 5-methoxy-1-oxo-1,2-dihydroisoquinoline moiety.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-7-8-14(2)17(11-13)21-19(23)12-22-10-9-15-16(20(22)24)5-4-6-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOQHMNDZAPWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate.

    Acylation Reaction: The final step involves the acylation of the isoquinolinone derivative with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the aromatic substituents, acetamide linker, or isoquinoline core. Below is a detailed comparison with key analogs identified in the literature:

Isoquinoline-Based Acetamides

  • N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide (RN: 850906-00-2) Structural Differences: Replaces the 5-methoxy group with a 4-fluorobenzyl-substituted tetrahydroisoquinoline and introduces an ether-oxygen linkage. Applications: Likely optimized for central nervous system (CNS) targets due to fluorinated aromaticity and improved blood-brain barrier penetration.

Herbicidal Acetamide Derivatives

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, CAS RN: 13725-1A) Structural Differences: Substitutes the isoquinoline core with a chloroacetamide group and a 2,6-diethylphenyl moiety. Functional Implications: The chloro group confers herbicidal activity by inhibiting fatty acid elongation in plants. The diethylphenyl group enhances soil adsorption, prolonging residual activity . Applications: Widely used as a pre-emergent herbicide, contrasting with the target compound’s likely pharmaceutical focus.
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 137-58-6) Structural Differences: Features a diethylamino substituent instead of the isoquinoline system. Functional Implications: The basic diethylamino group increases water solubility at physiological pH, favoring systemic distribution in mammals. Applications: Historically studied as a local anesthetic or analgesic, diverging from the target compound’s receptor-targeted design .

Stereochemically Complex Acetamides

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Structural Differences: Incorporates a chiral hexan backbone with diphenyl and hydroxy groups, linked to a 2,6-dimethylphenoxyacetamide. Functional Implications: The stereochemistry and polar hydroxy/amino groups suggest protease or kinase inhibition, with the diphenyl moiety enabling hydrophobic pocket interactions. Applications: Potential antiviral or anticancer applications, distinct from the target compound’s isoquinoline-driven pharmacology .

Key Comparative Data

Compound Core Structure Key Substituents Molecular Weight Primary Application
Target Compound Isoquinoline 5-methoxy, 2,5-dimethylphenyl ~350 g/mol (est.) Pharmaceutical (hypothetical)
RN: 850906-00-2 Tetrahydroisoquinoline 4-fluorobenzyl, ether linkage ~450 g/mol (est.) CNS-targeted drug
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxymethyl 269.77 g/mol Herbicide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Simple acetamide Diethylamino, 2,6-dimethylphenyl 234.33 g/mol Anesthetic

Research Findings and Implications

  • Bioactivity: The target compound’s 5-methoxy group may enhance binding to serotonin or dopamine receptors, as seen in related isoquinoline derivatives .
  • Toxicity : Unlike chloroacetamide herbicides (e.g., alachlor), the absence of electrophilic chlorine in the target compound reduces alkylation-related toxicity risks .
  • Synthetic Challenges: The isoquinoline core requires multi-step synthesis, contrasting with simpler acetamide herbicides that prioritize cost-effective scalability .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can be described as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol
  • IUPAC Name : this compound

This compound features a dimethylphenyl group and a methoxy-substituted isoquinoline moiety, which are thought to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of p53 pathways and inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated in several studies. Isoquinoline derivatives are known to possess antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also exhibit these activities .

Neuroprotective Effects

Neuroprotective effects have been attributed to isoquinoline derivatives. These compounds may help mitigate neuronal damage by reducing oxidative stress and inflammation in neurodegenerative diseases. The specific mechanisms involve modulation of neurotransmitter levels and inhibition of apoptotic pathways in neuronal cells .

Case Studies

  • Anticancer Activity : A study involving isoquinoline derivatives highlighted their ability to inhibit the growth of human cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro tests showed that related compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating strong antimicrobial activity.
  • Neuroprotection : Research demonstrated that isoquinoline-based compounds could protect against oxidative stress-induced cell death in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative conditions.

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 activation
AntimicrobialInhibits bacterial growth (low MIC)
NeuroprotectiveReduces oxidative stress in neurons

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